2-Chloro-3,6-dihydroxybenzaldehyde
Description
2-Chloro-3,6-dihydroxybenzaldehyde (C₇H₅ClO₃) is a substituted benzaldehyde derivative featuring a benzene ring with an aldehyde group at position 1, a chlorine atom at position 2, and hydroxyl groups at positions 3 and 6. This compound’s unique arrangement of electron-withdrawing (Cl) and electron-donating (OH) substituents influences its physicochemical properties and reactivity. The hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents, while the chlorine atom may direct electrophilic substitution reactions.
Properties
Molecular Formula |
C7H5ClO3 |
|---|---|
Molecular Weight |
172.56 g/mol |
IUPAC Name |
2-chloro-3,6-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H5ClO3/c8-7-4(3-9)5(10)1-2-6(7)11/h1-3,10-11H |
InChI Key |
SHBMEDRRMJULPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Groups
The table below compares 2-Chloro-3,6-dihydroxybenzaldehyde with key analogs from the evidence:
Physicochemical Properties
- Melting Points : Compounds with multiple hydroxyl groups (e.g., 2,4-dihydroxybenzaldehyde derivatives in ) exhibit high melting points (>300°C) due to hydrogen bonding . The target compound likely shares this trend.
- Solubility: The hydroxyl groups in 2-Chloro-3,6-dihydroxybenzaldehyde enhance water solubility compared to non-hydroxylated analogs like 3-chlorobenzaldehyde .
- Reactivity : The chlorine atom at C2 directs electrophilic substitution to positions ortho/para to itself, while hydroxyl groups activate the ring for reactions such as condensation (e.g., hydrazone formation in ) .
Research Findings and Key Insights
Synthetic Utility: Hydroxyl and chloro substituents enable diverse reactivity.
Biological Relevance : Caffeic acid (), a dihydroxy-substituted analog, demonstrates antioxidant and anti-inflammatory properties, suggesting that the target compound’s hydroxyl groups may confer bioactivity .
Substituent Effects : Methyl groups (e.g., in 5-Chloro-2-hydroxy-3-methylbenzaldehyde) reduce polarity compared to hydroxylated analogs, impacting solubility and pharmacokinetics .
Data Table: Comparative Analysis of Key Compounds
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